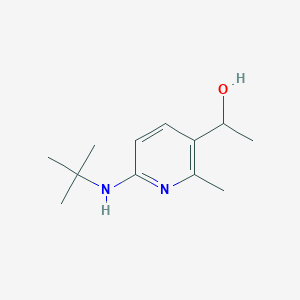
1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)ethanol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of a tert-butylamino group attached to a pyridine ring, which is further substituted with a methyl group and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)ethanol can be achieved through several synthetic routes. One common method involves the alkylation of 2-methyl-3-pyridinol with tert-butylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)ethanone.
Reduction: Formation of 1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)ethanamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(tert-Butylamino)ethanol
- 2-(Butylamino)ethanol
- 2-(Isopropylamino)ethanol
Uniqueness
1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)ethanol is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to other amino alcohols. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C12H20N2O |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
1-[6-(tert-butylamino)-2-methylpyridin-3-yl]ethanol |
InChI |
InChI=1S/C12H20N2O/c1-8-10(9(2)15)6-7-11(13-8)14-12(3,4)5/h6-7,9,15H,1-5H3,(H,13,14) |
Clave InChI |
IKGBIXPLBDOJTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)NC(C)(C)C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















